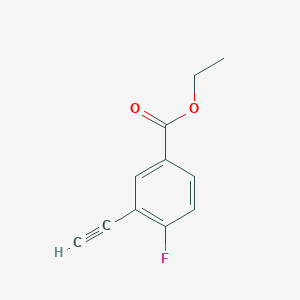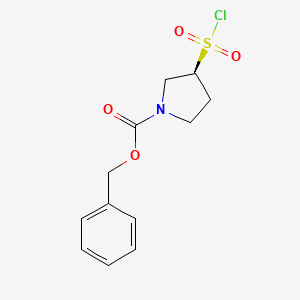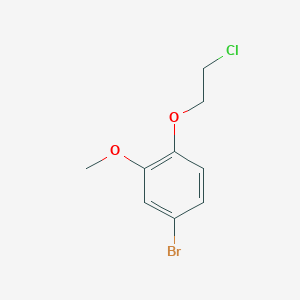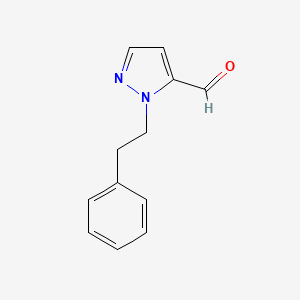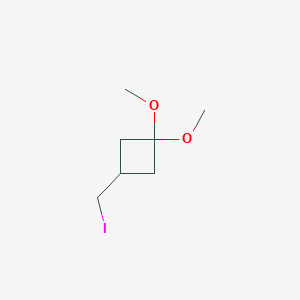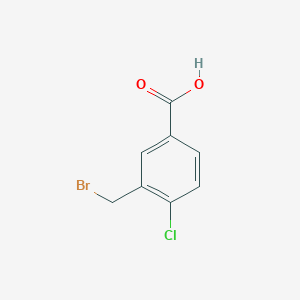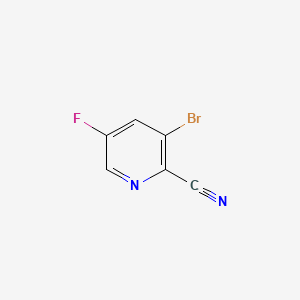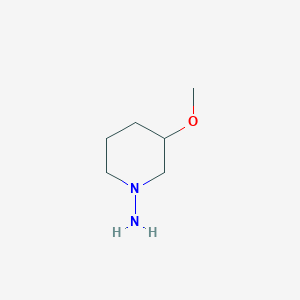![molecular formula C11H15N3O3 B1373039 [1-(5-硝基吡啶-2-基)哌啶-4-基]甲醇 CAS No. 1227935-27-4](/img/structure/B1373039.png)
[1-(5-硝基吡啶-2-基)哌啶-4-基]甲醇
描述
[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol: is a chemical compound with the molecular formula C11H15N3O3 and a molecular weight of 237.26 g/mol This compound features a piperidine ring substituted with a nitropyridine group and a methanol group
科学研究应用
[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol: has several scientific research applications, including:
Chemistry: It serves as a versatile scaffold for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Mode of Action
It is known that nitropyridine derivatives can undergo recyclization by the action of hydrazine hydrate . This could potentially influence the interaction of [1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol with its targets.
Biochemical Pathways
Given the broad range of biological activities associated with piperidine derivatives , it is likely that multiple pathways could be affected.
Result of Action
Given the broad range of biological activities associated with piperidine derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
生化分析
Biochemical Properties
[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, influencing their activity and stability. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to conformational changes that affect their function .
Cellular Effects
The effects of [1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the production of reactive oxygen species (ROS), lysosomal stability, and post-translational modifications, which are crucial for maintaining cellular homeostasis . Additionally, it can impact cell proliferation, differentiation, and apoptosis, highlighting its potential in therapeutic applications.
Molecular Mechanism
At the molecular level, [1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol exerts its effects through specific binding interactions with biomolecules. It can bind to DNA, proteins, and enzymes, leading to inhibition or activation of their functions. For example, it may intercalate into DNA, disrupting replication and transcription processes . Furthermore, this compound can modulate ion fluxes, such as potassium and calcium, which are essential for various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol can change over time. Studies have shown that this compound is relatively stable under standard conditions, but it may degrade under extreme pH or temperature conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding its potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of [1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or anti-proliferative properties . At higher doses, it can induce toxic or adverse effects, including organ toxicity and metabolic disturbances . Understanding the dosage-dependent effects is essential for optimizing its therapeutic potential while minimizing risks.
Metabolic Pathways
[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . It may undergo biotransformation through oxidation, reduction, or conjugation reactions, leading to the formation of active or inactive metabolites.
Transport and Distribution
The transport and distribution of [1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach target sites is crucial for its biological activity and therapeutic efficacy.
Subcellular Localization
[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
准备方法
The synthesis of [1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and piperidine.
Nitration: The 2-chloropyridine undergoes nitration to introduce the nitro group at the 5-position, forming 2-chloro-5-nitropyridine.
Substitution: The 2-chloro-5-nitropyridine is then reacted with piperidine to replace the chlorine atom with the piperidine ring, yielding 1-(5-nitropyridin-2-yl)piperidine.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Methanol Addition: Finally, the amino group is converted to a methanol group through a series of reactions involving formaldehyde and hydrogenation.
化学反应分析
[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Hydrogenation: The compound can be hydrogenated to reduce double bonds or other unsaturated groups.
相似化合物的比较
[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol: can be compared with similar compounds such as:
[1-(5-Nitropyridin-2-yl)piperidin-4-yl]ethanol: This compound has an ethanol group instead of a methanol group, leading to different chemical and biological properties.
[1-(5-Nitropyridin-2-yl)piperidin-4-yl]amine: This compound has an amine group instead of a methanol group, which affects its reactivity and interactions.
[1-(5-Nitropyridin-2-yl)piperidin-4-yl]carboxylic acid: This compound has a carboxylic acid group instead of a methanol group, resulting in different chemical behavior and applications.
[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol in various scientific fields.
属性
IUPAC Name |
[1-(5-nitropyridin-2-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-8-9-3-5-13(6-4-9)11-2-1-10(7-12-11)14(16)17/h1-2,7,9,15H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSPBMQDDUPONQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


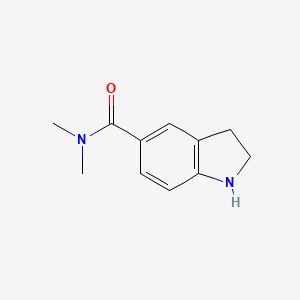
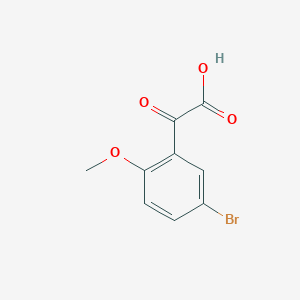
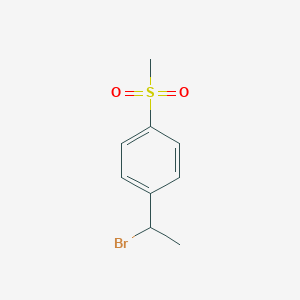

![2-[4-(Bromomethyl)phenoxy]acetonitrile](/img/structure/B1372963.png)
